molecular formula C18H18N4O2S2 B2989858 5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-89-4

5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2989858
CAS No.: 1021262-89-4
M. Wt: 386.49
InChI Key: YHGCBKLXUCRGPL-UHFFFAOYSA-N
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Description

This compound belongs to the class of 2-thioxodihydropyrimidine derivatives, characterized by a central pyrimidine-4,6-dione core substituted at the C-5 position with a methylene group linked to a thiazole ring bearing a 4-isobutylphenyl moiety. The thiazole and isobutylphenyl groups likely enhance lipophilicity and bioactivity, as seen in related compounds .

Properties

IUPAC Name

6-hydroxy-5-[(E)-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-10(2)7-11-3-5-12(6-4-11)14-9-26-18(20-14)19-8-13-15(23)21-17(25)22-16(13)24/h3-6,8-10H,7H2,1-2H3,(H3,21,22,23,24,25)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAUNRUIAOAEPU-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-isobutylphenylamine with a suitable thioamide under acidic conditions.

    Pyrimidine Ring Formation: The thiazole derivative is then reacted with a dihydropyrimidine precursor in the presence of a base to form the pyrimidine ring.

    Final Coupling: The final step involves coupling the thiazole and pyrimidine rings through a methylene bridge, using a suitable coupling reagent such as formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares a common 2-thioxodihydropyrimidine-4,6-dione scaffold with derivatives reported in the evidence. Key structural differences arise from substituents at the C-5 methylene position:

Compound Name / ID (Reference) Substituent at C-5 Methylene Group Key Features
Target Compound 4-(4-Isobutylphenyl)thiazol-2-yl amino Thiazole ring with lipophilic isobutylphenyl; potential kinase inhibition
3a, 3b () Indole or benzyl-indole Planar aromatic systems; parasitological applications
4′e–4′m () Arylhydrazono groups (e.g., methoxy, nitro) High thermal stability (melting points >250°C)
IIc, IIIc () Thienothiophene-dipolar moieties Fluorescent nanoparticles; high decomposition temperatures (>230°C)
49 () 4-Hydroxycoumarin Antioxidant activity via phenolic hydroxyl groups
5-(4-Methylthiobenzylidene) derivative () 4-Methylthiobenzylidene Cytotoxicity (IC₅₀ = 209 ± 4.4 μM in 3T3 cells)

Physical and Chemical Properties

Thermal Stability

  • Target Compound : Expected high thermal stability due to rigid thiazole and isobutylphenyl groups.
  • Comparisons: Arylhydrazono derivatives () exhibit melting points >250°C, with 4′f and 4′g >300°C . Thienothiophene derivatives () decompose above 230°C, influenced by bromine substituents .

Solubility and Lipophilicity

  • The isobutylphenyl group in the target compound likely increases lipophilicity, similar to benzyl-indole derivatives (), which show enhanced membrane permeability in parasitological studies .

Antioxidant and Anti-Inflammatory Activity

  • Hydroxy/Methoxy Substitutents : Compound 2d () with 4-hydroxy-3-methoxybenzyl showed ROS scavenging (IC₅₀ ~42.9 μM), comparable to standards .
  • Target Compound: The absence of phenolic groups may limit antioxidant activity but could favor other bioactivities.

Cytotoxicity

  • Benzylidene Derivatives : 5-(4-Methylthiobenzylidene) () has IC₅₀ = 209 ± 4.4 μM, while bromo-chromenyl analogs reach IC₅₀ = 322.4 ± 1.9 μM .

Biological Activity

The compound 5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, including its potential applications in treating various diseases, particularly cancer and metabolic disorders.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₈N₄S₂O₂, with a molecular weight of 318.45 g/mol. The compound features a thiazole ring, a pyrimidine moiety, and multiple functional groups that contribute to its biological activity.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes involved in metabolic pathways. For instance, thiazole derivatives have been shown to act as inhibitors of tyrosinase, an enzyme critical in melanin production. This suggests that the compound may possess anti-melanogenic properties .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiazole derivatives. For example:

  • Cytotoxicity : Compounds similar to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. The IC₅₀ values for these compounds ranged from 4.27 µg/mL to over 100 µg/mL depending on the substituents present on the phenyl rings .
  • Mechanism : The anticancer activity is believed to stem from the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-diabetic Activity

Thiazolidinedione derivatives are known for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists:

  • Insulin Sensitivity : The compound may enhance insulin sensitivity by activating PPARγ, which is crucial for glucose metabolism and lipid storage .
  • Inflammation Reduction : It has also been suggested that these compounds can inhibit lipopolysaccharide (LPS)-induced nitric oxide production, thereby reducing inflammation associated with diabetes .

Case Studies

  • Tyrosinase Inhibition : In a study focusing on thiazole derivatives, certain compounds were found to be competitive inhibitors of tyrosinase with IC₅₀ values significantly lower than kojic acid, a standard inhibitor . This suggests that the target compound could be developed as a skin-whitening agent.
  • Cytotoxic Evaluation : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. The most active derivative showed an IC₅₀ value of 0.1 µM against tyrosinase, indicating a potential for therapeutic applications in skin-related conditions .

Data Table

Activity TypeCompound TypeIC₅₀ Value (µg/mL)Target Enzyme/Pathway
CytotoxicityThiazole Derivative4.27Various Cancer Cell Lines
Tyrosinase InhibitionThiazole Derivative0.1Tyrosinase
Anti-diabeticThiazolidinedione DerivativeN/APPARγ Activation

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